GSK269962A GSK269962A GSK-269962A is a Rho kinase (ROCK) inhibitor with both ROCK1 and ROCK2 affinity.
Brand Name: Vulcanchem
CAS No.: 850664-21-0
VCID: VC0007546
InChI: InChI=1S/C29H30N8O5/c1-2-37-24-17-25(31-18-23(24)33-28(37)26-27(30)35-42-34-26)41-22-5-3-4-20(16-22)32-29(38)19-6-8-21(9-7-19)40-15-12-36-10-13-39-14-11-36/h3-9,16-18H,2,10-15H2,1H3,(H2,30,35)(H,32,38)
SMILES: CCN1C2=CC(=NC=C2N=C1C3=NON=C3N)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)OCCN6CCOCC6
Molecular Formula: C29H30N8O5
Molecular Weight: 570.6 g/mol

GSK269962A

CAS No.: 850664-21-0

Cat. No.: VC0007546

Molecular Formula: C29H30N8O5

Molecular Weight: 570.6 g/mol

* For research use only. Not for human or veterinary use.

GSK269962A - 850664-21-0

CAS No. 850664-21-0
Molecular Formula C29H30N8O5
Molecular Weight 570.6 g/mol
IUPAC Name N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide
Standard InChI InChI=1S/C29H30N8O5/c1-2-37-24-17-25(31-18-23(24)33-28(37)26-27(30)35-42-34-26)41-22-5-3-4-20(16-22)32-29(38)19-6-8-21(9-7-19)40-15-12-36-10-13-39-14-11-36/h3-9,16-18H,2,10-15H2,1H3,(H2,30,35)(H,32,38)
Standard InChI Key YOVNFNXUCOWYSG-UHFFFAOYSA-N
SMILES CCN1C2=CC(=NC=C2N=C1C3=NON=C3N)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)OCCN6CCOCC6
Canonical SMILES CCN1C2=CC(=NC=C2N=C1C3=NON=C3N)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)OCCN6CCOCC6

GSK269962A is a small molecule inhibitor that targets Rho-associated protein kinases (ROCK), specifically ROCK1 and ROCK2. It has been extensively studied for its potential therapeutic applications, particularly in the treatment of acute myeloid leukemia (AML) and other conditions where ROCK signaling plays a critical role .

Mechanism of Action

GSK269962A acts by inhibiting ROCK1 and ROCK2 with IC50 values of 1.6 nM and 4 nM, respectively. This inhibition affects various cellular processes, including actin stress fiber formation and cell cycle progression. In AML cells, GSK269962A induces G2 phase arrest and modulates the expression of cell cycle regulators, leading to reduced cell proliferation and increased apoptosis .

Preclinical Studies in Acute Myeloid Leukemia (AML)

Preclinical studies have shown that GSK269962A effectively inhibits the growth of AML cells by blocking the ROCK1/c-Raf/ERK signaling pathway. It induces G2 phase arrest and modulates the expression of proteins involved in cell cycle regulation, such as Cdc25C, CDK6, and Cyclin A2/B1/E1 . In animal models, GSK269962A significantly prolongs survival by eliminating leukemia cells from the bone marrow, liver, and spleen .

Cell LineEffect of GSK269962A
MV4-11Induces G2 arrest, reduces proliferation
OCI-AML3Induces G2 arrest, modulates cell cycle regulators

Other Potential Applications

Beyond AML, GSK269962A has been explored for its effects on cardiovascular diseases due to its ability to induce vasorelaxation and reduce blood pressure in hypertensive models . Its impact on ROCK signaling pathways also suggests potential applications in conditions involving smooth muscle contraction and fibrosis.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator